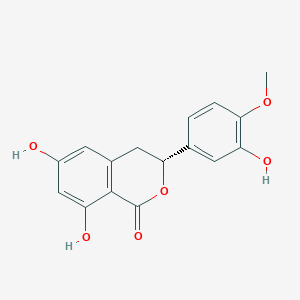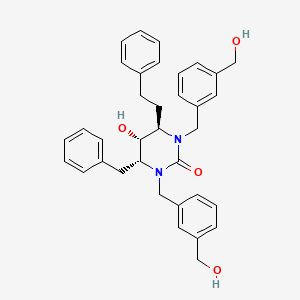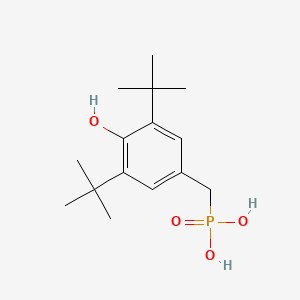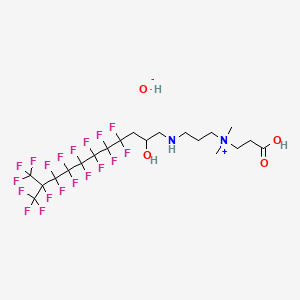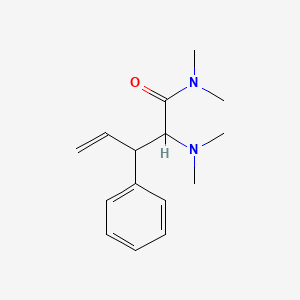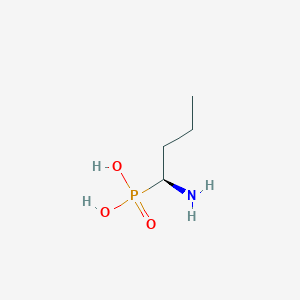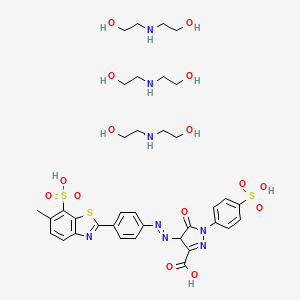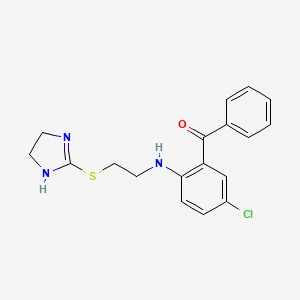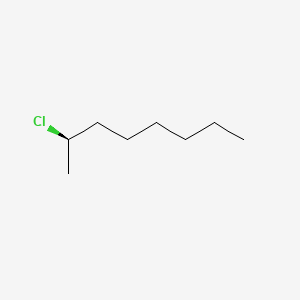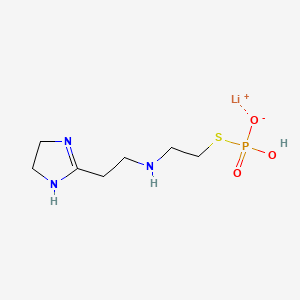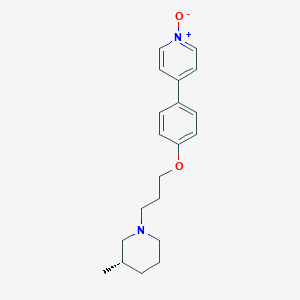
2Uhx8NM35Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide , also known by its identifier 2Uhx8NM35Z , is a chemical substance with the molecular formula C20H26N2O2 and a molecular weight of 326.4326 g/mol . This compound features a piperidine ring, a pyridine ring, and an ether linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves several steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Ether Linkage Formation: The ether linkage is formed by reacting the piperidine derivative with a phenol derivative under basic conditions.
Pyridine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced piperidine derivative .
Scientific Research Applications
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways .
Comparison with Similar Compounds
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: can be compared with other similar compounds, such as:
- 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine
- 4-(4-(3-(Methylpiperidin-1-yl)propoxy)phenyl)pyridine
- 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine N-oxide
These compounds share structural similarities but differ in specific functional groups or stereochemistry, which can influence their chemical properties and biological activities .
Properties
CAS No. |
914302-59-3 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[4-[3-[(3S)-3-methylpiperidin-1-yl]propoxy]phenyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C20H26N2O2/c1-17-4-2-11-21(16-17)12-3-15-24-20-7-5-18(6-8-20)19-9-13-22(23)14-10-19/h5-10,13-14,17H,2-4,11-12,15-16H2,1H3/t17-/m0/s1 |
InChI Key |
ACQXFQGMLFJXEI-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



